n-(3,7-Dichloro-9-oxo-9h-fluoren-2-yl)acetamide
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Overview
Description
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is an organic compound with the molecular formula C15H9Cl2NO2 It is a derivative of fluorene, characterized by the presence of two chlorine atoms and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide typically involves the reaction of 3,7-dichloro-9H-fluoren-2-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
3,7-Dichloro-9H-fluoren-2-amine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis process can be scaled up using standard organic synthesis techniques. This includes the use of larger reaction vessels, continuous flow reactors, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of dichloroquinones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted fluorenes depending on the nucleophile used.
Scientific Research Applications
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(3,7-Dinitro-9-oxo-9H-fluoren-2-yl)acetamide: Similar structure but with nitro groups instead of chlorine atoms.
N-(3-Chloro-9-oxo-9H-fluoren-2-yl)acetamide: Contains only one chlorine atom.
Uniqueness
N-(3,7-Dichloro-9-oxo-9H-fluoren-2-yl)acetamide is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
6942-29-6 |
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Molecular Formula |
C15H9Cl2NO2 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
N-(3,7-dichloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H9Cl2NO2/c1-7(19)18-14-6-12-10(5-13(14)17)9-3-2-8(16)4-11(9)15(12)20/h2-6H,1H3,(H,18,19) |
InChI Key |
PFCQAXPMCSYURK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C3=C(C=C(C=C3)Cl)C(=O)C2=C1)Cl |
Origin of Product |
United States |
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